molecular formula C10H10N2O4 B1471870 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid CAS No. 1503315-77-2

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid

Cat. No.: B1471870
CAS No.: 1503315-77-2
M. Wt: 222.2 g/mol
InChI Key: GGXHGSZGPMZXKG-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid (CAS 1503315-77-2) is a high-purity chemical building block designed for research and further manufacturing applications. The compound features a benzo[d]isoxazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. This structure is synthesized to serve as a key intermediate in the development of novel therapeutic agents, particularly through molecular hybridization approaches . The benzo[d]isoxazole scaffold is of significant research value in drug discovery. Recent studies highlight derivatives of this scaffold as promising α-glucosidase inhibitors for anti-diabetic research and as potent inhibitors of BRD4, a target in oncology for diseases like acute myeloid leukemia . The presence of the amino and carboxylic acid functional groups on this molecule enhances its utility, making it a versatile precursor for further synthetic modification, such as forming amide bonds or generating diverse chemical libraries via click chemistry . Researchers can leverage this compound to explore structure-activity relationships (SAR) and develop new bioactive molecules with potential applications in metabolic diseases and cancer. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-2-(5-methoxy-1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-15-5-2-3-7-6(4-5)9(12-16-7)8(11)10(13)14/h2-4,8H,11H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXHGSZGPMZXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)ON=C2C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route Overview

The synthesis of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid generally involves:

  • Formation of the Isoxazole Ring: Cyclization of appropriate precursors such as α-ketoesters with hydroxylamine or related intermediates under acidic or basic conditions to form the isoxazole heterocycle.
  • Methoxylation: Introduction of the methoxy group on the benzene ring, often performed via methoxylation reactions using methanol and catalysts or via nucleophilic substitution.
  • Attachment of the Amino Acid Side Chain: Incorporation of the amino acid moiety, typically by functional group transformations or alkylation reactions to introduce the 2-amino-2-acetic acid structure.

Industrial methods optimize these steps using continuous flow reactors and advanced purification to improve yield and purity.

Detailed Preparation Steps

Isoxazole Ring Formation

  • Cyclization Reaction: The isoxazole ring is commonly formed by cyclizing α-ketoesters with hydroxylamine hydrochloride in an alkaline medium. This reaction proceeds via nucleophilic attack of hydroxylamine on the keto group, followed by ring closure to yield the isoxazole nucleus.
  • Alternative Routes: Reaction of α-halo carboxylic acid nitriles with hydroxylamine in alkaline conditions can also produce 3-amino isoxazoles through cyclization, as described in patented processes.

Methoxy Group Introduction

  • The methoxy substituent on the benzene ring is introduced either by:
    • Direct Methoxylation: Treating the aromatic ring with methanol in the presence of acid or base catalysts.
    • Alkylation: Using methyl halides or activated methylating agents under controlled conditions to substitute a hydroxy group or halogen on the benzene ring with a methoxy group.

Amino Acid Side Chain Incorporation

  • The amino acid moiety is introduced by:
    • Alkylation of the Isoxazole Core: Using reagents such as 3-bromopropanoic acid or derivatives to alkylate the isoxazole nitrogen or carbon, followed by hydrolysis and purification steps.
    • Hydrolysis of Esters: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free amino acid.
  • Example Reaction Conditions:
    • Cyclization of 2-aminophenol derivatives using CDI (carbonyldiimidazole) or triphosgene to form bicyclic intermediates.
    • Alkylation with 3-bromopropanoic acid in the presence of potassium carbonate in acetonitrile at elevated temperatures (60–80 °C).
    • Hydrolysis of esters to acids using aqueous acid or base at moderate temperatures (80–90 °C).

Representative Synthetic Scheme (Summary)

Step Reaction Type Reagents/Conditions Product/Intermediate Yield/Notes
1 Cyclization to form isoxazole α-Ketoester + Hydroxylamine, alkaline medium 3-Isoxazolol derivative High yield; clean cyclization
2 Methoxylation Methanol + acid/base catalyst or methyl halide 5-Methoxy-substituted isoxazole Controlled substitution
3 Alkylation 3-Bromopropanoic acid, K2CO3, MeCN, 60–80 °C Alkylated ester intermediate Moderate to high yield
4 Hydrolysis Acidic or basic hydrolysis (HCl or NaOH, 80–90 °C) This compound Purified amino acid product

Research Findings and Optimization

  • Catalysts and Conditions: Use of CDI or triphosgene for efficient cyclization of 2-aminophenol derivatives improves yields and reduces byproducts.
  • Purification: Preparative HPLC with acetonitrile/water gradients containing 0.1% trifluoroacetic acid is effective for isolating pure amino acid derivatives.
  • Yield Improvements: Optimization of alkylation and hydrolysis steps, including temperature control and choice of solvent, significantly enhances overall yield and purity.
  • Alternative Synthetic Routes: Patented methods suggest that varying the R groups on the isoxazole ring and using α-halo carboxylic acid nitriles can provide versatile access to amino-substituted isoxazoles.

Comparative Notes on Similar Compounds

  • Compounds lacking the isoxazole ring but containing the methoxybenzo structure (e.g., 2-Amino-5-methoxybenzoic acid) are synthesized via simpler aromatic substitution and amino acid coupling reactions but lack the unique biological activity conferred by the isoxazole ring.
  • Indole derivatives with methoxy substitution have different synthetic routes and biological profiles, highlighting the importance of the isoxazole heterocycle in this compound.

Summary Table of Key Preparation Methods

Preparation Step Method/Reaction Type Key Reagents/Conditions Notes
Isoxazole ring formation Cyclization of α-ketoester + hydroxylamine Alkaline medium, moderate heat High specificity and yield
Methoxy group introduction Methoxylation or alkylation Methanol + catalyst or methyl halide Site-selective substitution
Amino acid side chain addition Alkylation with 3-bromopropanoic acid K2CO3, MeCN, 60–80 °C Efficient alkylation step
Ester hydrolysis Acidic or basic hydrolysis HCl or NaOH, 80–90 °C Converts ester to free acid
Purification Preparative HPLC Acetonitrile/water gradient + 0.1% TFA Ensures high purity of final product

Chemical Reactions Analysis

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. .

Major products formed from these reactions include various substituted isoxazole derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: This compound is studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxybenzo[d]isoxazole ring is known to bind to active sites of enzymes, inhibiting their activity. This compound can also modulate signaling pathways by interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

Research Findings and Implications

Pharmacological Activity

  • GABA Receptor Specificity: Ibotenic acid’s 3-hydroxyisoxazole is critical for GABA receptor binding . The target compound’s methoxybenzo[d]isoxazole may shift activity toward non-GABA targets due to steric and electronic differences.
  • Substituent Effects : demonstrates that chlorine substituent positions on phenyl rings significantly impact IC₅₀ values and binding interactions (e.g., hydrogen bond lengths vary by ~0.2 Å). Similarly, the methoxy group’s position on the benzo[d]isoxazole in the target compound could modulate affinity for enzymes or receptors .

Biological Activity

2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Structural Characteristics

The compound features:

  • Amino Acid Backbone : The presence of an amino group contributes to its solubility and potential interactions with biological targets.
  • Isoxazole Ring : This heterocyclic structure is known for its reactivity and ability to interact with various biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that derivatives of isoxazole compounds can possess antimicrobial properties. For instance, compounds similar to this compound have demonstrated selective action against Gram-positive bacteria like Bacillus subtilis and antifungal activity against pathogens such as Candida albicans .

Anticancer Potential

Preliminary investigations suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. A study assessing benzoxazole derivatives reported that many showed significant toxicity towards cancer cells while being less toxic to normal cells, indicating a potential therapeutic window for anticancer applications . The structure–activity relationship (SAR) analysis highlighted that modifications in the molecular structure could enhance selectivity and potency against cancer cells.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

  • Receptor Binding : The compound may interact with specific receptors or enzymes involved in metabolic pathways, influencing cellular processes.
  • Cytotoxicity Mechanisms : Similar compounds have been shown to induce apoptosis in cancer cells, suggesting a potential mechanism for the observed anticancer activity .

Case Studies and Research Findings

StudyFindings
Bernard et al. (2014)Reported significant cytotoxicity of benzoxazole derivatives on breast cancer cell lines (MCF-7, MDA-MB series).
Chung et al. (2015)Demonstrated antifungal properties against C. albicans for certain derivatives.
Kakkar et al. (2018)Identified structure–activity relationships that could guide future modifications for enhanced biological activity.

Q & A

Q. What experimental designs validate the compound’s mechanism of action in neurological models?

  • Methodological Answer :
  • Use ex vivo electrophysiology (patch-clamp) on hippocampal neurons to assess NMDA receptor modulation. Compare with ibotenic acid (a structural analog) at 10–100 µM concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid
Reactant of Route 2
2-Amino-2-(5-methoxybenzo[d]isoxazol-3-yl)acetic acid

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